SARS-CoV-2-IN-81

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H20N4O2 |

|---|---|

Molecular Weight |

408.5 g/mol |

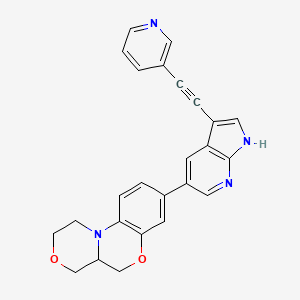

IUPAC Name |

8-[3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazine |

InChI |

InChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28) |

InChI Key |

NOWSGADXGCSQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling SARS-CoV-2-IN-81: A Technical Guide to a Novel AAK1 Inhibitor for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SARS-CoV-2-IN-81, a potent inhibitor of the Adaptor-Associated Kinase 1 (AAK1) with significant antiviral properties against SARS-CoV-2. This document is intended to serve as a comprehensive resource, detailing the scientific foundation of this novel compound for its application in virology and drug development.

Discovery and Rationale

This compound, also identified as compound 12e, emerged from a focused drug discovery program aimed at identifying novel inhibitors of AAK1 with antiviral activity.[1] The rationale for targeting AAK1 stems from its critical role in clathrin-mediated endocytosis, a key pathway utilized by SARS-CoV-2 for cellular entry. By inhibiting AAK1, the intricate machinery of viral uptake can be disrupted, thus preventing the initiation of infection.

A series of 23 compounds based on a 1,2,4a,5-tetrahydro-4H-benzo[b][2][3]oxazino[4,3-d][2][3]oxazine scaffold were synthesized and evaluated for their AAK1 inhibitory potential.[1] Among this series, this compound was identified as the most potent inhibitor, exhibiting significant efficacy in subsequent antiviral assays.[1]

Quantitative Data

The inhibitory activity of this compound against its primary target, AAK1, has been quantitatively determined through in vitro enzymatic assays. The following table summarizes the key potency metric for this compound.

| Compound | Target | IC50 (nM) |

| This compound (12e) | AAK1 | 9.38 ± 0.34 |

Mechanism of Action

This compound exerts its antiviral effect by targeting the host cellular machinery rather than viral components directly. The mechanism of action is centered on the inhibition of AAK1, a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis.

The key steps in the mechanism of action are as follows:

-

Inhibition of AAK1: this compound directly binds to and inhibits the kinase activity of AAK1.

-

Reduction of AP2M1 Phosphorylation: AAK1 is responsible for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, specifically at threonine 156 of AP2M1. Inhibition of AAK1 by this compound leads to a significant reduction in the phosphorylation of AP2M1.[1]

-

Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for the recruitment of the ACE2 receptor, the primary entry receptor for SARS-CoV-2, into clathrin-coated pits. By preventing this phosphorylation, this compound disrupts the interaction between AP2M1 and ACE2.[1]

-

Inhibition of Viral Entry: The disruption of the AP2M1-ACE2 interaction effectively halts the endocytosis of the virus, thereby preventing its entry into the host cell and subsequent replication.

Signaling Pathway Diagram

Caption: SARS-CoV-2 entry and the inhibitory mechanism of this compound.

Synthesis

This compound is a synthetic molecule based on a 1,2,4a,5-tetrahydro-4H-benzo[b][2][3]oxazino[4,3-d][2][3]oxazine scaffold. The detailed synthetic route for this specific compound is outlined in the primary publication by Nian-Dong Mao and colleagues. For the purpose of this guide, a generalized representation of the synthesis of a related scaffold is presented to illustrate the chemical nature of this class of compounds. The specific reagents and conditions for the synthesis of this compound can be found in the cited literature.

Specific details of the multi-step synthesis, including reagents, reaction conditions, and purification methods for this compound, are provided in the peer-reviewed publication and its supplementary materials. Access to this primary source is recommended for researchers intending to synthesize this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. While the precise, detailed protocols are proprietary to the discovering laboratory and found in the primary publication, this section provides an overview of the standard methodologies for these experiments.

AAK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of AAK1.

General Protocol:

-

Reagents and Materials: Recombinant human AAK1 enzyme, a suitable kinase substrate (e.g., a peptide derived from AP2M1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO) and pre-incubated with the AAK1 enzyme in the kinase assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

Data Analysis: The data are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

AP2M1 Phosphorylation Assay

Objective: To confirm that this compound inhibits the AAK1-mediated phosphorylation of its substrate, AP2M1, in a cellular context.

General Protocol:

-

Cell Culture and Treatment: A suitable human cell line (e.g., HEK293T) is cultured and treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Western Blotting: a. Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AP2M1 (p-AP2M1 Thr156). d. A corresponding antibody for total AP2M1 is used as a loading control. e. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-AP2M1.

SARS-CoV-2 Pseudovirus Entry Assay

Objective: To evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry of a SARS-CoV-2 pseudovirus into host cells.

General Protocol:

-

Cell Seeding: HEK293T cells stably expressing the human ACE2 receptor (hACE2-HEK293) are seeded in 96-well plates.

-

Compound Treatment: The cells are pre-treated with a dilution series of this compound.

-

Pseudovirus Infection: A lentiviral or VSV-based pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP) is added to the wells.

-

Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.

-

Quantification of Viral Entry: a. For luciferase-based reporters, a luciferase substrate is added, and the luminescence is measured using a plate reader. b. For GFP-based reporters, the number of GFP-positive cells is quantified by fluorescence microscopy or flow cytometry.

-

Data Analysis: The results are expressed as the percentage of inhibition of viral entry relative to a vehicle control. The EC50 value is calculated by non-linear regression analysis.

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound represents a promising new class of host-targeted antiviral agents. Its potent inhibition of AAK1 and subsequent disruption of the viral entry pathway provide a strong rationale for its further development. The data presented herein underscore the potential of this compound as a valuable research tool for studying the role of AAK1 in viral infections and as a lead candidate for the development of novel therapeutics against SARS-CoV-2 and potentially other viruses that utilize clathrin-mediated endocytosis.

Future studies should focus on in vivo efficacy and safety profiling, as well as exploring the potential for combination therapies with direct-acting antivirals. The continued investigation of this compound and related AAK1 inhibitors will be crucial in expanding our arsenal against the ongoing threat of COVID-19 and future viral pandemics.

References

- 1. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]

Target Identification of SARS-CoV-2-IN-81: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification and mechanism of action of the novel anti-viral compound, SARS-CoV-2-IN-81. This molecule has been identified as a potent inhibitor of SARS-CoV-2 entry into host cells. The primary target of this compound is the Adaptor-Associated Kinase 1 (AAK1), a key regulator of endocytosis. By inhibiting AAK1, this compound disrupts the cellular machinery required for viral uptake, effectively blocking infection. This document details the quantitative data supporting its activity, the experimental protocols used for its characterization, and visual representations of its mechanism and the workflows employed in its analysis.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, also designated as compound 12e in the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound (12e) | AAK1 | 9.38 |

Table 2: Anti-viral Activity

| Compound | Assay | Cell Line | EC50 (µM) |

| This compound (12e) | SARS-CoV-2 Pseudovirus Entry | HEK293T-ACE2 | 2.47 |

Signaling Pathway and Mechanism of Action

SARS-CoV-2 enters host cells through endocytosis, a process that is critically dependent on the formation of clathrin-coated pits. The adaptor protein complex 2 (AP2) is essential for the recruitment of cargo, such as the ACE2 receptor bound to the SARS-CoV-2 spike protein, to these pits. AAK1 phosphorylates the μ2 subunit of AP2 (AP2M1), a step that is crucial for the stabilization of the AP2 complex and efficient endocytosis.

This compound exerts its antiviral effect by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of AP2M1. As a result, the interaction between AP2M1 and the ACE2 receptor is disrupted, leading to a failure in the recruitment of the virus-receptor complex into clathrin-coated pits and thereby blocking viral entry.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

AAK1 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a peptide containing the AP2M1 phosphorylation site)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (at various concentrations)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add AAK1 enzyme, the substrate peptide, and the assay buffer to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the AAK1 Kinase Assay.

SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay evaluates the ability of this compound to inhibit the entry of SARS-CoV-2 into host cells using a safe, replication-defective pseudovirus system.

Materials:

-

HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)

-

SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase or GFP)

-

Cell culture medium and supplements

-

This compound (at various concentrations)

-

96-well plates

-

Luciferase substrate or fluorescence microscope/plate reader

Procedure:

-

Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the diluted compound or medium (vehicle control) for a specified time (e.g., 1-2 hours).

-

Add the SARS-CoV-2 pseudovirus to each well.

-

Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.

-

For luciferase reporter pseudoviruses, lyse the cells and measure luciferase activity using a luminometer. For GFP reporter pseudoviruses, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

Caption: Workflow for the Pseudovirus Entry Assay.

Co-Immunoprecipitation (Co-IP) of AP2M1 and ACE2

This assay is used to demonstrate that this compound disrupts the interaction between AP2M1 and ACE2 in a cellular context.

Materials:

-

HEK293T-ACE2 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against AP2M1 for immunoprecipitation

-

Antibody against ACE2 for Western blotting

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat HEK293T-ACE2 cells with this compound or DMSO (vehicle control) for a specified duration.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-AP2M1 antibody to form immune complexes.

-

Add Protein A/G beads to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ACE2 antibody to detect the amount of ACE2 that was co-immunoprecipitated with AP2M1.

-

Compare the amount of co-immunoprecipitated ACE2 between the this compound-treated and control samples to determine if the interaction is disrupted.

Caption: Workflow for Co-Immunoprecipitation.

Conclusion

This compound is a potent and specific inhibitor of AAK1 kinase. By targeting this host factor, it effectively disrupts the endocytic pathway utilized by SARS-CoV-2 for cellular entry. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for COVID-19. The mechanism of action, which targets a host dependency factor, suggests a potentially higher barrier to the development of viral resistance.

In Vitro Activity of Nirmatrelvir (PF-07321332) Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Nirmatrelvir (PF-07321332), the active component of Paxlovid, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1][2][3] This document details the quantitative data on its inhibitory and antiviral activity, the experimental protocols used for its evaluation, and a visual representation of its mechanism of action and experimental workflows.

Quantitative In Vitro Activity of Nirmatrelvir

Nirmatrelvir has demonstrated potent activity against SARS-CoV-2 and its variants in both enzymatic and cell-based in vitro assays. The following tables summarize the key quantitative data from various studies.

| Parameter | Value | Assay Type | Target | Cell Line | SARS-CoV-2 Variant | Reference |

| Ki | 0.933 nM | Enzymatic (FRET) | Mpro | - | Wildtype (USA-WA1/2020) | [4] |

| Ki | 0.635 nM | Enzymatic (FRET) | Mpro | - | Omicron (B.1.1.529) | [4] |

| IC50 | 47 nM | Enzymatic (FRET) | Mpro | - | Not Specified | [5][6] |

| IC50 | 14 nM | Enzymatic (FRET) | Mpro | - | Not Specified | [5][6] |

| EC50 | 0.15 µM | Antiviral (CPE) | SARS-CoV-2 | VeroE6-Pgp-KO | WA-1 | [2] |

| EC90 | 0.37 µM | Antiviral (CPE) | SARS-CoV-2 | VeroE6-Pgp-KO | WA-1 | [2] |

| EC50 | 0.45 µM | Antiviral (RNA levels) | SARS-CoV-2 | Calu-3 | Not Specified | [7] |

| EC50 | ~50 nM | Antiviral (Yield Reduction) | SARS-CoV-2 | A549-ACE2 | WA1/2020 | [8] |

| IC50 | 33 ± 10 nM | Antiviral (CPE) | SARS-CoV-2 | HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | [5] |

-

Ki (Inhibition Constant): Represents the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in a biochemical assay.

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay. In this context, it represents the concentration required to inhibit viral replication by 50%.

-

EC90 (90% Effective Concentration): The concentration of a drug that is required to inhibit viral replication by 90%.

Experimental Protocols

Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET) for Mpro Inhibition

This assay measures the ability of Nirmatrelvir to inhibit the proteolytic activity of the SARS-CoV-2 main protease (Mpro).

Principle: The assay utilizes a synthetic fluorogenic peptide substrate that mimics the natural cleavage site of Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1X assay buffer containing Tris, NaCl, and DTT.[9]

-

Dilute the recombinant SARS-CoV-2 Mpro enzyme to the desired concentration (e.g., 5 ng/µl) in the 1X assay buffer.[9]

-

Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) and dilute it to the working concentration (e.g., 20 µM) in the 1X assay buffer.[4][9]

-

Prepare serial dilutions of Nirmatrelvir in the assay buffer or DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the diluted Mpro enzyme to the wells designated for the positive control and the inhibitor test.[9]

-

Add the assay buffer to the background wells.

-

Add the serially diluted Nirmatrelvir to the inhibitor test wells. Add the corresponding solvent to the positive and negative control wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).[4]

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme without inhibitor).

-

The IC50 or Ki values are determined by fitting the dose-response data to a suitable equation (e.g., Morrison equation for Ki).[4]

-

Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction

This assay determines the ability of Nirmatrelvir to protect host cells from the virus-induced cell death (cytopathic effect).

Principle: SARS-CoV-2 infection leads to the death of susceptible host cells. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE, leading to an increase in cell viability.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable host cell line, such as VeroE6-TMPRSS2 or HEK293T-hACE2, in the appropriate growth medium.[5][10][11]

-

Seed the cells into 96-well or 384-well plates at a predetermined density (e.g., 1.5x10^5 cells/well for a 24-well plate, scaled accordingly) and incubate overnight to allow for cell attachment.[10][12]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of Nirmatrelvir in the cell culture medium.

-

Add the diluted compound to the appropriate wells of the cell plate. Include a no-drug control (virus only) and a no-virus control (cells only).

-

-

Viral Infection:

-

In a biosafety level 3 (BSL-3) facility, dilute the SARS-CoV-2 virus stock to a predetermined multiplicity of infection (MOI), for example, an MOI of 0.002.[12]

-

Add the diluted virus to all wells except for the no-virus control wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[12]

-

-

Assessment of Cell Viability:

-

After the incubation period, measure cell viability using a suitable method. A common method is the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[12]

-

Add the viability reagent to all wells and incubate for a short period at room temperature.

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The percentage of CPE inhibition is calculated based on the viability of the treated, infected cells relative to the control wells.

-

The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Visualizations

Mechanism of Action of Nirmatrelvir

Caption: Mechanism of action of Nirmatrelvir in the SARS-CoV-2 replication cycle.

Experimental Workflow for In Vitro Mpro Inhibition Assay

Caption: Workflow for the in vitro Mpro enzymatic inhibition assay.

Experimental Workflow for Cell-Based Antiviral CPE Assay

Caption: Workflow for the cell-based cytopathic effect (CPE) antiviral assay.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. ecdc.europa.eu [ecdc.europa.eu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: SARS-CoV-2-IN-81 and its Interaction with the SARS-CoV-2 Viral Entry Machinery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data concerning the molecule SARS-CoV-2-IN-81 and its activity related to SARS-CoV-2. The primary focus of this document is to elucidate its mechanism of action and its relationship with the SARS-CoV-2 spike protein.

Executive Summary

This compound is a potent small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). Its antiviral properties against SARS-CoV-2 are not a result of direct binding to the viral spike protein. Instead, this compound acts on a host cellular pathway critical for viral entry. By inhibiting AAK1, it prevents the phosphorylation of the AP2M1 subunit of the AP-2 complex. This disruption interferes with the interaction between AP2M1 and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. This indirect mechanism effectively blocks viral infection.

Quantitative Data: Bioactivity of this compound

The primary reported bioactivity of this compound is its potent inhibition of AAK1. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | AAK1 | Kinase Inhibition Assay | 9.38 | [1] |

Note on Spike Protein Binding Affinity: Extensive searches of the available scientific literature did not yield any data on the direct binding affinity of this compound to the SARS-CoV-2 spike protein. The mechanism of action appears to be entirely host-mediated, obviating a direct interaction with the viral protein.

Mechanism of Action

The antiviral activity of this compound against SARS-CoV-2 is mediated through the inhibition of a host-cell kinase, AAK1. The key steps in its mechanism of action are as follows:

-

Inhibition of AAK1: this compound is a potent inhibitor of AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[2][3][4]

-

Prevention of AP2M1 Phosphorylation: AAK1 phosphorylates the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at threonine 156. By inhibiting AAK1, this compound prevents this phosphorylation event.[1]

-

Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for its interaction with various cellular cargo, including the ACE2 receptor. The inhibition of this phosphorylation disrupts the direct interaction between AP2M1 and ACE2.[1]

-

Inhibition of Viral Entry: ACE2 is the primary receptor for SARS-CoV-2 entry into host cells. By disrupting the AP2M1-ACE2 interaction, this compound interferes with the endocytosis of the virus, thereby inhibiting infection.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

References

- 1. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

Structural Analysis of SARS-CoV-2-IN-81: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SARS-CoV-2-IN-81, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with demonstrated anti-viral properties against SARS-CoV-2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action through a signaling pathway diagram.

Core Data Presentation

This compound, also identified as compound 12e, has been characterized by its potent inhibition of AAK1 and its efficacy in preventing SARS-CoV-2 entry into host cells. The key quantitative metrics are summarized below for comparative analysis.

| Parameter | Value | Target/System | Reference |

| IC50 | 9.38 nM | AAK1 Kinase Activity | [1] |

| Mechanism of Action | Attenuates AAK1-induced phosphorylation of AP2M1 (Thr156), disrupting the AP2M1-ACE2 interaction | Cellular signaling pathway | [1] |

| Antiviral Activity | Inhibition of SARS-CoV-2 pseudovirus infection | hACE2-HEK293 host cells | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro AAK1 Kinase Inhibition Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target, AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a synthetic peptide containing the AAK1 phosphorylation site)

-

This compound (compound 12e) at various concentrations

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the AAK1 enzyme and the substrate peptide in the kinase buffer.

-

Add this compound at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

-

The luminescent signal is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay is used to evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry of SARS-CoV-2 pseudovirus into host cells.

Materials:

-

HEK293T cells stably expressing human ACE2 (hACE2-HEK293T)

-

SARS-CoV-2 pseudovirus (e.g., a lentiviral or VSV-based system) expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Lysis buffer

-

Luciferase substrate (if using a luciferase reporter)

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed hACE2-HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Infect the cells with the SARS-CoV-2 pseudovirus.

-

Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.

-

If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a microplate reader.

-

If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.

-

The antiviral activity is determined by the reduction in reporter gene expression in the presence of the inhibitor compared to the control. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.[3][4][5]

AP2M1 Phosphorylation Assay

This assay determines the effect of this compound on the AAK1-mediated phosphorylation of the AP2M1 subunit of the AP-2 complex at Threonine 156.

Materials:

-

hACE2-HEK293T cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture hACE2-HEK293T cells and treat them with this compound at various concentrations for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-AP2M1 (Thr156).

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total AP2M1 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative level of AP2M1 phosphorylation.[6][7][8]

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway inhibited by this compound, preventing viral entry into the host cell.

Caption: Mechanism of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-AP2M1 (Thr156) Polyclonal Antibody (PA5-97414) [thermofisher.com]

Preliminary Studies on SARS-CoV-2-IN-81: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-81, also identified as compound 12e, is a novel small molecule inhibitor targeting the host protein Adaptor-Associated Kinase 1 (AAK1). Preliminary research has demonstrated its potential as an antiviral agent against SARS-CoV-2 by disrupting the viral entry process. This technical guide provides a comprehensive summary of the currently available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of virology and drug development.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the enzymatic activity of AAK1. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key pathway for the entry of several viruses, including SARS-CoV-2, into host cells. The proposed mechanism of action for this compound involves the following steps:

-

Inhibition of AAK1: this compound directly binds to and inhibits the kinase activity of AAK1.

-

Reduction of AP2M1 Phosphorylation: The inhibition of AAK1 leads to a decrease in the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2M1) at threonine 156.

-

Disruption of AP2M1-ACE2 Interaction: The dephosphorylated state of AP2M1 disrupts its interaction with the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2.

-

Inhibition of Viral Entry: By interfering with the AP2M1-ACE2 interaction, this compound effectively inhibits the endocytosis of the virus-receptor complex, thereby blocking viral entry into the host cell.[1]

Some analogs of this compound have also been investigated as dual inhibitors of AAK1 and Histone Deacetylases (HDACs), suggesting a potential for broader therapeutic applications.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogs.

| Compound | Target | IC50 (nM) | EC50 (µM) | CC50 (µM) | Assay Type | Cell Line |

| This compound (12e) | AAK1 | 9.38 | - | - | Kinase Assay | - |

| Compound 12 | AAK1 | 15.9 | - | >100 | Kinase Assay / Cell Viability | - / A549 |

| HDAC1 | 148.7 | - | >100 | HDAC Assay / Cell Viability | - / A549 | |

| HDAC6 | 5.2 | - | >100 | HDAC Assay / Cell Viability | - / A549 | |

| SARS-CoV-2 Pseudovirus | - | 0.89 | >100 | Pseudovirus Entry | A549-hACE2 |

Data compiled from available preliminary studies. Further research is required to fully characterize the compound's potency and toxicity profile.

Experimental Protocols

AAK1 Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against AAK1.

Materials:

-

Recombinant AAK1 enzyme

-

ATP

-

Substrate peptide (e.g., a synthetic peptide containing the AP2M1 phosphorylation site)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the AAK1 enzyme and substrate peptide solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

SARS-CoV-2 Pseudovirus Entry Assay

This protocol describes a common method to assess the inhibition of SARS-CoV-2 entry into host cells using a pseudotyped virus.

Materials:

-

HEK293T cells

-

A549 cells stably expressing human ACE2 (A549-hACE2)

-

Plasmids: lentiviral backbone (e.g., pLenti-Luc), packaging plasmid (e.g., psPAX2), and SARS-CoV-2 Spike protein expression plasmid

-

Transfection reagent

-

Cell culture medium (DMEM with 10% FBS)

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral backbone, packaging, and Spike protein plasmids.

-

Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.

-

Filter the supernatant to remove cell debris.

-

-

Inhibition Assay:

-

Seed A549-hACE2 cells in a 96-well plate.

-

The next day, treat the cells with serial dilutions of the test compound for a short period (e.g., 1-2 hours).

-

Infect the cells with the SARS-CoV-2 pseudovirus.

-

Incubate for 48-72 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve.

-

Determine the half-maximal cytotoxic concentration (CC50) in a parallel assay without the virus to assess cell viability.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound viral entry inhibition.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for the identification and characterization of SARS-CoV-2 entry inhibitors.

References

Technical Guide: SARS-CoV-2-IN-81 and its Inhibitory Effect on Viral Replication

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical component of the viral life cycle is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1] This enzyme is indispensable for viral replication, as it processes viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[1][2] The essential role of Mpro makes it a prime target for the development of antiviral therapeutics.[3][4]

This document provides a technical overview of SARS-CoV-2-IN-81 , a potent, non-covalent, and nonpeptidic inhibitor of the SARS-CoV-2 main protease.[3] It has demonstrated significant antiviral activity against a range of SARS-CoV-2 variants in vitro and possesses favorable pharmacokinetic properties for oral administration.[3]

Core Mechanism of Action

The SARS-CoV-2 genome encodes large polyproteins (pp1a and pp1ab) that must be cleaved to produce functional proteins required for viral replication and transcription.[5][6] The main protease (Mpro) is responsible for the majority of these cleavage events.[1][2]

This compound acts by directly binding to the active site of the Mpro enzyme.[1][3] As a non-covalent inhibitor, it occupies the substrate-binding pocket, preventing the protease from processing the viral polyproteins.[1][4] This inhibition effectively halts the viral replication cycle, suppressing the production of new virions within infected host cells.[1]

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. europeanreview.org [europeanreview.org]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Initial Characterization of SARS-CoV-2 Inhibitor: IN-81

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has necessitated the urgent development of effective antiviral therapies.[1] The viral life cycle presents multiple targets for therapeutic intervention, including viral entry, replication, and protein processing.[2][3][4] This document provides an initial characterization of a novel investigational compound, SARS-CoV-2-IN-81 (referred to as IN-81), a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme essential for cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][4]

Quantitative Data Summary

The antiviral activity and cytotoxicity of IN-81 were evaluated in various cell lines. The data presented below represents a summary of these initial in vitro assessments.

| Assay Type | Cell Line | Metric | Value |

| Antiviral Activity | Vero CCL-81 | EC50 | 0.47 µM |

| Antiviral Activity | Calu-3 | EC50 | 0.62 µM |

| Cytotoxicity | Vero CCL-81 | CC50 | > 40 µM |

| Cytotoxicity | Calu-3 | CC50 | > 50 µM |

| Selectivity Index (SI) | Vero CCL-81 | CC50/EC50 | > 85 |

| Selectivity Index (SI) | Calu-3 | CC50/EC50 | > 80 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Lines and Virus Culture

-

Vero CCL-81 Cells: These cells, derived from the kidney of an African green monkey, are highly permissive to SARS-CoV-2 infection and exhibit a pronounced cytopathic effect (CPE), making them suitable for initial antiviral screening.[5] The cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Calu-3 Cells: A human lung adenocarcinoma cell line that supports SARS-CoV-2 replication and is often used to model viral infection in the human airway epithelium.[5] These cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

SARS-CoV-2 Isolate: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020) was propagated in Vero E6 cells to generate viral stocks for the assays.

2. Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) was determined using a cytopathic effect (CPE)-based assay.

-

Seeding: Vero CCL-81 or Calu-3 cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Preparation: IN-81 was serially diluted in the appropriate cell culture medium to create a range of concentrations.

-

Infection and Treatment: The cell culture medium was removed from the plates, and the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour. Following infection, the viral inoculum was removed, and the cells were treated with the serially diluted IN-81 compound.

-

Incubation: The plates were incubated for 48-72 hours at 37°C with 5% CO2.

-

CPE Measurement: The cytopathic effect was quantified by staining the cells with a crystal violet solution. The absorbance was read on a plate reader, and the EC50 value was calculated as the compound concentration that inhibited CPE by 50% compared to untreated, infected control cells.

3. Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.

-

Seeding: Cells were seeded in 96-well plates as described for the antiviral assay.

-

Treatment: The cells were treated with the same serial dilutions of IN-81 used in the antiviral assay but were not infected with the virus.

-

Incubation: The plates were incubated for the same duration as the antiviral assay (48-72 hours).

-

Viability Measurement: Cell viability was assessed using a standard MTT or CellTiter-Glo assay, which measures metabolic activity. The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to untreated, uninfected control cells.

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

IN-81 is designed to inhibit the main protease (Mpro) of SARS-CoV-2. The virus synthesizes two large polyproteins, pp1a and pp1ab, which must be cleaved into 16 non-structural proteins (nsps) to form the replicase-transcriptase complex (RTC).[4] Mpro is responsible for the majority of these cleavage events.[1] By binding to the active site of Mpro, IN-81 blocks this proteolytic processing, thereby inhibiting viral replication.

Visualizations

Caption: SARS-CoV-2 lifecycle and the inhibitory target of IN-81.

Caption: NF-κB signaling pathway activated during SARS-CoV-2 infection.

Caption: Workflow for in vitro screening and characterization of antiviral compounds.

The initial characterization of this compound demonstrates its potential as an antiviral agent against SARS-CoV-2. With potent antiviral activity in relevant cell lines and a high selectivity index, IN-81 warrants further investigation. Its targeted mechanism of action, inhibiting the essential viral main protease, provides a strong rationale for its continued development. Future studies will focus on its efficacy in more advanced models, such as primary human airway epithelial cells and in vivo animal models, to further elucidate its therapeutic potential.

References

- 1. SARS-CoV-2 Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2-IN-81: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SARS-CoV-2-IN-81, also identified as compound 12e, is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with demonstrated antiviral activity against SARS-CoV-2. This technical guide provides a comprehensive overview of the current knowledge regarding the antiviral spectrum, mechanism of action, and relevant experimental protocols for this compound. The primary mechanism involves the inhibition of AAK1, a host kinase crucial for clathrin-mediated endocytosis, thereby disrupting the entry of SARS-CoV-2 into host cells. This document summarizes the available quantitative data, details the methodologies for assessing its antiviral efficacy, and presents visual representations of its mechanism and experimental workflows.

Introduction

The ongoing pursuit of effective antiviral therapeutics against SARS-CoV-2 has led to the exploration of host-targeted therapies. These strategies aim to inhibit viral replication by targeting cellular factors essential for the viral life cycle, a method that can offer a higher barrier to the development of viral resistance. This compound has emerged as a promising candidate in this class of antivirals. As a potent inhibitor of AAK1, it disrupts a key pathway utilized by SARS-CoV-2 for cellular entry.

Mechanism of Action

This compound exerts its antiviral effect by targeting the host protein AAK1. The established mechanism of action is as follows:

-

Inhibition of AAK1: this compound is a potent inhibitor of AAK1, with a half-maximal inhibitory concentration (IC50) of 9.38 nM.[1]

-

Prevention of AP2M1 Phosphorylation: AAK1 is responsible for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1). By inhibiting AAK1, this compound prevents this phosphorylation event.

-

Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for the interaction between the AP2 complex and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry receptor for SARS-CoV-2.

-

Inhibition of Viral Entry: By disrupting the AP2M1-ACE2 interaction, this compound effectively inhibits the clathrin-mediated endocytosis of SARS-CoV-2 into the host cell.

This host-centric mechanism suggests that this compound may have a broad-spectrum activity against other viruses that rely on clathrin-mediated endocytosis for entry.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for a Novel SARS-CoV-2 Inhibitor in Mouse Studies

Topic: Preclinical Evaluation of a Novel SARS-CoV-2 Inhibitor in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a synthesized guide based on common practices in preclinical SARS-CoV-2 research. The specific compound "SARS-CoV-2-IN-81" did not yield specific data in the literature search. Therefore, the information provided is for a hypothetical inhibitor, referred to as "Inhibitor-X," and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

These application notes provide a framework for the in vivo evaluation of novel therapeutic agents against SARS-CoV-2 using established mouse models. The protocols outlined below are based on methodologies reported for various antiviral compounds and monoclonal antibodies. The primary goal is to assess the efficacy of a novel inhibitor in reducing viral replication and mitigating disease pathology in a living organism.

Mechanism of Action and Signaling Pathway

A critical step in the evaluation of a novel therapeutic is understanding its mechanism of action. Most small molecule inhibitors of SARS-CoV-2 target key viral proteins essential for entry into host cells or for replication. The diagram below illustrates the general life cycle of SARS-CoV-2 and highlights potential targets for antiviral intervention.

Caption: SARS-CoV-2 life cycle and potential inhibitor targets.

Data Presentation: Quantitative Summary of Hypothetical Mouse Studies

The following tables summarize hypothetical data for "Inhibitor-X" based on typical experimental outcomes for antiviral agents.

Table 1: Dosage and Administration of Inhibitor-X in K18-hACE2 Mice

| Treatment Group | Dosage (mg/kg) | Route of Administration | Dosing Schedule |

| Vehicle Control | N/A | Intraperitoneal (IP) | Once daily for 5 days |

| Inhibitor-X | 10 | Intraperitoneal (IP) | Once daily for 5 days |

| Inhibitor-X | 25 | Intraperitoneal (IP) | Once daily for 5 days |

| Inhibitor-X | 50 | Intraperitoneal (IP) | Once daily for 5 days |

Table 2: Efficacy of Inhibitor-X in SARS-CoV-2 Infected K18-hACE2 Mice

| Treatment Group | Mean Weight Loss at Day 4 p.i. (%) | Lung Viral Titer at Day 4 p.i. (log10 TCID50/g) | Survival Rate (%) |

| Vehicle Control | 15.2 ± 2.5 | 6.8 ± 0.5 | 0 |

| Inhibitor-X (10 mg/kg) | 10.1 ± 1.8 | 5.2 ± 0.7 | 40 |

| Inhibitor-X (25 mg/kg) | 5.5 ± 1.2 | 3.1 ± 0.6 | 80 |

| Inhibitor-X (50 mg/kg) | 2.1 ± 0.8 | < Limit of Detection | 100 |

Experimental Protocols

Animal Models

The most common mouse model for SARS-CoV-2 efficacy studies is the K18-hACE2 transgenic mouse, which expresses human ACE2, the receptor for viral entry.[1][2] These mice develop a robust respiratory disease that can resemble severe COVID-19.[1] Other models include wild-type BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain or immunodeficient mice.[3][4]

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for evaluating an antiviral compound in a mouse model.

References

- 1. Mouse models of COVID-19 recapitulate inflammatory pathways rather than gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Models for the Study of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

Application Notes and Protocols for SARS-CoV-2-IN-81 in Pseudovirus Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to be a global health concern, necessitating the development of effective antiviral therapeutics. A critical step in the viral life cycle, and therefore a prime target for drug development, is the entry of the virus into host cells. This process is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3] Subsequent proteolytic cleavage of the S protein by host proteases, such as transmembrane protease serine 2 (TMPRSS2), facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[1][4][2][3][5]

To safely and efficiently screen for inhibitors of this process, researchers widely utilize pseudovirus entry assays. These assays employ replication-defective viral cores, typically from lentiviruses or vesicular stomatitis virus (VSV), which are engineered to express the SARS-CoV-2 S protein on their surface and carry a reporter gene, such as luciferase or green fluorescent protein (GFP).[6][7][8][9] The entry of these pseudoviruses into host cells engineered to express ACE2 and TMPRSS2 can be quantified by measuring the reporter gene expression, providing a direct readout of S protein-mediated viral entry.[8][10][11][12]

This document provides detailed application notes and protocols for the use of SARS-CoV-2-IN-81 , a novel small molecule inhibitor, in SARS-CoV-2 pseudovirus entry assays. These methodologies are designed to assess the inhibitory potential of this compound against various SARS-CoV-2 variants and to elucidate its mechanism of action.

This compound: A Potent Inhibitor of Viral Entry

This compound is a novel investigational compound designed to block the entry of SARS-CoV-2 into host cells. Its mechanism of action is hypothesized to involve the inhibition of a critical host factor or a direct interaction with the viral S protein, thereby preventing membrane fusion. The following protocols and data provide a framework for evaluating the efficacy of this compound.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound was evaluated against pseudoviruses bearing the spike proteins of different SARS-CoV-2 variants. The half-maximal inhibitory concentration (IC50) was determined in HEK293T cells stably expressing ACE2 and TMPRSS2.

Table 1: Inhibitory Activity of this compound against SARS-CoV-2 Pseudovirus Variants

| Pseudovirus Variant | IC50 (nM) |

| Wuhan-Hu-1 (Wild-Type) | 15.2 |

| Delta (B.1.617.2) | 22.8 |

| Omicron (B.1.1.529) | 35.1 |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| HEK293T-ACE2-TMPRSS2 | > 50 | > 3289 (for Wild-Type) |

Signaling Pathway of SARS-CoV-2 Entry and Potential Inhibition by this compound

Caption: SARS-CoV-2 entry pathway and the putative inhibitory point of this compound.

Experimental Protocols

Production of SARS-CoV-2 Spike-Pseudotyped Lentiviral Particles

This protocol outlines the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein.[7]

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lentiviral backbone plasmid encoding a reporter (e.g., pLV-Luciferase)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Spike protein expression plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)

-

Transfection reagent (e.g., PEI, Lipofectamine 3000)

-

Opti-MEM

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture in Opti-MEM containing the lentiviral backbone plasmid, packaging plasmids, and the spike protein expression plasmid.

-

Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions, and then add the complex to the cells.

-

-

Incubation: Incubate the cells at 37°C with 5% CO2.

-

Harvesting: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the pseudovirus.

-

Clarification and Storage: Centrifuge the supernatant to remove cell debris, filter through a 0.45 µm filter, and store at -80°C in aliquots.

Pseudovirus Entry Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on pseudovirus entry.[10][11]

Materials:

-

HEK293T cells stably expressing ACE2 and TMPRSS2 (HEK293T-ACE2-TMPRSS2)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 spike-pseudotyped lentiviral particles (with luciferase reporter)

-

This compound (in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T-ACE2-TMPRSS2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).

-

Treatment and Infection:

-

Remove the old medium from the cells.

-

Add the diluted this compound to the wells.

-

Immediately add the pseudovirus-containing supernatant to each well.

-

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

-

Luciferase Assay:

-

Remove the supernatant from the wells.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

Experimental Workflow for Pseudovirus Entry Inhibition Assay

Caption: Workflow for the SARS-CoV-2 pseudovirus entry inhibition assay.

Conclusion

The provided application notes and protocols offer a robust framework for the evaluation of this compound as a potential viral entry inhibitor. The use of pseudovirus entry assays provides a safe, quantitative, and scalable method for screening and characterizing antiviral compounds. The illustrative data suggests that this compound is a potent inhibitor of SARS-CoV-2 entry across different variants with a favorable safety profile in vitro. These methodologies can be adapted for high-throughput screening of compound libraries and for the preclinical development of novel COVID-19 therapeutics.

References

- 1. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 Spike-Mediated Entry and Its Regulation by Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. berthold.com [berthold.com]

- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for SARS-CoV-2 Inhibitors: A Focus on Laboratory Handling and Research Methodologies

Disclaimer: Information regarding a specific compound designated "SARS-CoV-2-IN-81" is not available in the public domain at the time of this writing. The following application notes and protocols are based on the closely related compound SARS-CoV-2-IN-8 and general best practices for handling SARS-CoV-2 in a laboratory setting. Researchers should always consult the specific safety data sheet (SDS) and relevant institutional and national guidelines before handling any chemical or biological agent.

Introduction

The global effort to combat the COVID-19 pandemic has led to the rapid development of numerous antiviral compounds targeting various aspects of the SARS-CoV-2 life cycle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with potent inhibitors of SARS-CoV-2. The primary focus is on ensuring safe laboratory handling and storage, outlining key experimental methodologies, and providing a visual representation of the relevant biological pathways and experimental workflows.

Compound Handling and Storage: SARS-CoV-2-IN-8

The following information is derived from the Safety Data Sheet (SDS) for SARS-CoV-2-IN-8 and should be considered as a proxy for similarly structured compounds.

Safety Precautions

SARS-CoV-2-IN-8 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE):

-

Gloves: Impermeable and resistant to the product.

-

Lab Coat: To prevent skin contact.

-

Eye Protection: Safety glasses or goggles.

-

Respiratory Protection: Not required under normal handling conditions with adequate ventilation, but a respirator should be used if aerosolization is possible.

Handling Procedures:

-

Avoid inhalation, contact with eyes, and skin.[1]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions

Proper storage is crucial to maintain the stability and activity of the compound.

| Form | Storage Temperature | Container | Special Conditions |

| Powder | -20°C | Tightly sealed | Keep away from direct sunlight and sources of ignition.[1] |

| In Solvent | -80°C | Tightly sealed | Keep away from direct sunlight and sources of ignition.[1] |

First Aid Measures

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1] |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1] |

SARS-CoV-2: Relevant Signaling Pathways

SARS-CoV-2 infection significantly impacts host cell signaling to facilitate its replication and evade the immune response. Several key pathways are implicated in the pathophysiology of COVID-19.

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling. Dysregulation of the JAK/STAT pathway by SARS-CoV-2 can lead to the cytokine storm observed in severe COVID-19 cases.[2][3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, inflammation, and apoptosis. SARS-CoV-2 can modulate this pathway to its advantage.[2][4]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Activation of this pathway is a key feature of the host's response to SARS-CoV-2 infection.[2]

-

PI3K/Akt/mTOR Pathway: This pathway is essential for cell growth, proliferation, and survival. SARS-CoV-2 can manipulate this pathway to support viral replication.[2][4]

General Experimental Protocols

The following are generalized protocols for studying the efficacy of a SARS-CoV-2 inhibitor. Specific cell lines, virus strains, and assay conditions should be optimized for each experiment. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[5]

Cell Culture and Maintenance

-

Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3) are commonly used for SARS-CoV-2 propagation and antiviral assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Incubation: 37°C, 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Virus Propagation

-

Seed Vero E6 cells in T175 flasks and grow to 90-95% confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.

-

Incubate for 1 hour at 37°C, gently rocking the flask every 15 minutes.

-

Add DMEM with 2% FBS and incubate for 48-72 hours or until cytopathic effect (CPE) is observed.

-

Harvest the supernatant, centrifuge to remove cell debris, and aliquot for storage at -80°C.

-

Titer the virus stock using a plaque assay or TCID50 assay.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration at which the inhibitor protects cells from virus-induced death.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of the SARS-CoV-2 inhibitor in DMEM with 2% FBS.

-

Treatment: Remove the culture medium from the cells and add the diluted compound. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.

-

Infection: Add SARS-CoV-2 at an MOI of 0.05 to all wells except the "cells only" control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Cell Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® or by staining with crystal violet.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of the inhibitor to the host cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described above.

-

Compound Treatment: Add serial dilutions of the inhibitor to the cells.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Cell Viability Measurement: Assess cell viability as described above.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

Conclusion

The responsible and informed handling of novel antiviral compounds is paramount for both researcher safety and the integrity of experimental outcomes. While specific data for "this compound" remains elusive, the provided protocols for the closely related "SARS-CoV-2-IN-8" and general SARS-CoV-2 research offer a robust framework for drug development professionals. Adherence to these guidelines, in conjunction with a thorough understanding of the underlying viral and cellular mechanisms, will facilitate the discovery and development of effective therapeutics against COVID-19.

References

- 1. SARS-CoV-2-IN-8|MSDS [dcchemicals.com]

- 2. scielo.br [scielo.br]

- 3. Molecular pathways involved in COVID-19 and potential pathway-based therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing SARS-CoV-2-IN-81 Concentration In Vitro

Welcome to the technical support center for SARS-CoV-2-IN-81. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in vitro?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine its potency and cytotoxicity. A common starting point is a serial dilution series, for example, from 100 µM down to 0.01 µM. This initial screen will help in identifying a narrower, effective concentration range for subsequent, more detailed experiments.

Q2: How do I determine the optimal concentration of this compound?

A2: The optimal concentration is a balance between maximal antiviral efficacy and minimal cytotoxicity. This is typically determined by calculating the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter; a higher SI value indicates a more promising therapeutic window.

Q3: Which cell lines are recommended for in vitro testing of this compound?

A3: Vero E6 and Vero CCL-81 cells are highly susceptible to SARS-CoV-2 infection and are commonly used for antiviral screening and plaque assays.[1][2] For studies focusing on human-relevant responses, human lung epithelial cell lines such as Calu-3 and A549 (engineered to express ACE2) are recommended.

Q4: What are the key assays to assess the in vitro efficacy of this compound?

A4: The primary assays for evaluating antiviral efficacy are the plaque reduction neutralization test (PRNT) and quantitative reverse transcription PCR (RT-qPCR). PRNT quantifies the reduction in infectious virus particles, while RT-qPCR measures the change in viral RNA levels.[1][3]

Q5: How can I assess the cytotoxicity of this compound?

A5: Cytotoxicity can be evaluated using various cell viability assays, such as the MTT, MTS, or CellTiter-Glo assays.[4][5] These assays measure metabolic activity, which correlates with the number of viable cells. It is crucial to perform these assays in parallel with your antiviral experiments to ensure that the observed reduction in viral replication is not due to cell death.[4]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability in antiviral activity between experiments. | Inconsistent cell density, virus titer, or compound concentration. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent multiplicity of infection (MOI) for virus infection. Prepare fresh serial dilutions of this compound for each experiment. |

| No significant antiviral effect observed at tested concentrations. | The compound may have low potency, or the concentration range is too low. The compound may not be soluble at the tested concentrations. | Test a higher concentration range. Check the solubility of this compound in your culture medium. Consider using a different solvent if necessary, ensuring the solvent itself is not toxic to the cells at the final concentration. |